2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine
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Overview
Description
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which includes a purine base attached to a ribofuranosyl sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine typically involves the reaction of 6-mercaptopurine with ribose derivatives under specific conditions. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde as reagents . These reactions are carried out under controlled conditions to ensure the formation of the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification by chromatography and characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the mercapto group.
Reduction: Reduction reactions can alter the purine base structure.
Substitution: Commonly involves the replacement of functional groups on the purine base.
Common Reagents and Conditions
Reagents such as chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde are frequently used in reactions involving this compound . These reactions are typically conducted under mild to moderate conditions to prevent degradation of the nucleoside analog.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purine and formylimidazo-purine derivatives .
Scientific Research Applications
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogs.
Biology: Studied for its role in DNA and RNA interactions.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine involves its incorporation into DNA and RNA, where it interferes with nucleic acid synthesis. This compound competes with natural nucleotides for incorporation into growing DNA and RNA chains, leading to chain termination and inhibition of cell proliferation . It targets enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which are crucial for nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Methylmercaptopurine riboside: Another nucleoside analog with similar anticancer properties.
Fludarabine phosphate: A nucleoside analog used in the treatment of hematological malignancies.
Nelarabine: A purine nucleoside analog with applications in oncology.
Uniqueness
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine is unique due to its specific structure and the presence of both amino and mercapto groups, which contribute to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C10H13N5O4S |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5+,6?,9-/m1/s1 |
InChI Key |
OTDJAMXESTUWLO-ACJOCUEISA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)NC(=NC2=S)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N |
Origin of Product |
United States |
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